3-(N-BOC-N-ethylamino)phenylboronic acid
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Overview
Description
3-(N-BOC-N-ethylamino)phenylboronic acid is an organic compound with the molecular formula C13H20BNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an N-ethylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Result of Action
As a boronic acid derivative, it may have potential applications in medicinal chemistry and drug discovery .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(N-BOC-N-ethylamino)phenylboronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-BOC-N-ethylamino)phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Formation of the Boronic Acid: The protected amino compound is then reacted with a boronic acid derivative to form the desired product.
A common synthetic route involves the reaction of 3-bromoaniline with diethyl ethylphosphonate in the presence of a base, followed by protection of the amino group with tert-butoxycarbonyl chloride. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-N-ethylamino)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The BOC-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are formed.
Oxidation: Phenol derivatives are produced.
Substitution: Substituted amino derivatives are obtained.
Scientific Research Applications
3-(N-BOC-N-ethylamino)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
3-(N-BOC-amino)phenylboronic acid: Similar structure but with an amino group instead of an N-ethylamino group.
4-(N-BOC-amino)phenylboronic acid: Similar structure but with the amino group in the para position.
Phenylboronic acid: The parent compound without any amino or BOC groups.
Uniqueness
3-(N-BOC-N-ethylamino)phenylboronic acid is unique due to the presence of both the BOC-protected N-ethylamino group and the boronic acid group. This combination allows for versatile reactivity and makes it a valuable building block in organic synthesis and drug development .
Properties
IUPAC Name |
[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIBLZTYFLWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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